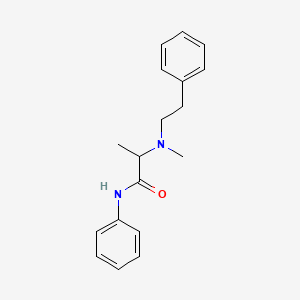
2-(Methylphenethylamino)-propionanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylphenethylamino)-propionanilide is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethylamine backbone, which is a common structural motif in many biologically active molecules. The compound’s chemical structure includes a methyl group attached to the phenethylamine moiety, which can influence its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-(Methylphenethylamino)-propionanilide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylphenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction conditions and ensure high yields and purity.
Analyse Chemischer Reaktionen
2-(Methylphenethylamino)-propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Methylphenethylamino)-propionanilide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: The compound’s structural similarity to other bioactive phenethylamines makes it a candidate for drug development and pharmacological studies.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Methylphenethylamino)-propionanilide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Methylphenethylamino)-propionanilide can be compared with other similar compounds, such as:
Amphetamine (α-methylphenethylamine): Both compounds share a phenethylamine backbone, but amphetamine has a different substitution pattern, leading to distinct pharmacological effects.
N-methylphenethylamine: This compound is structurally similar but lacks the propionanilide moiety, resulting in different chemical and biological properties.
β-methylphenethylamine: The presence of a methyl group on the β-carbon influences the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique chemical reactivity and biological activity compared to other phenethylamines.
Eigenschaften
Molekularformel |
C18H22N2O |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-[methyl(2-phenylethyl)amino]-N-phenylpropanamide |
InChI |
InChI=1S/C18H22N2O/c1-15(18(21)19-17-11-7-4-8-12-17)20(2)14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
NJDLTWYCQPWJPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1)N(C)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















